5-Bromo-6-chloro-2,3-dihydro-1-benzofuran is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It is classified under the category of benzofuran derivatives, which are known for their diverse biological activities. The compound is notable for its bromine and chlorine substituents, which can influence its reactivity and interaction with biological systems.
The compound can be synthesized through various methods, utilizing starting materials such as 2,4-dibromophenol and other brominated phenolic compounds. The synthesis routes often involve multiple steps, including bromination and cyclization reactions, to achieve the desired benzofuran structure.
5-Bromo-6-chloro-2,3-dihydro-1-benzofuran falls under the classification of organic compounds, specifically within the subcategory of heterocyclic compounds. Its molecular formula is with a molecular weight of approximately 233.5 g/mol.
The synthesis of 5-bromo-6-chloro-2,3-dihydro-1-benzofuran typically involves several key steps:
One common synthetic route involves treating 2,4-dibromophenol with sodium hydroxide in a solvent like tetrahydrofuran at elevated temperatures. This method has been reported to yield significant amounts of the desired product with high purity levels .
The molecular structure of 5-bromo-6-chloro-2,3-dihydro-1-benzofuran features a fused benzene and furan ring system with bromine at position 5 and chlorine at position 6. The presence of these halogens can affect both the physical properties and reactivity of the compound.
The compound has a melting point in the range of approximately 70-75 °C and exhibits characteristic spectral data in nuclear magnetic resonance (NMR) spectroscopy that confirms its structural integrity. The chemical shifts in NMR spectra provide insights into the electronic environment surrounding the hydrogen atoms in the molecule .
5-Bromo-6-chloro-2,3-dihydro-1-benzofuran can participate in various chemical reactions due to its electrophilic nature. Common reactions include:
In laboratory settings, reactions involving this compound often require specific conditions such as temperature control and the presence of solvents that facilitate solubility and reactivity .
The mechanism of action for 5-bromo-6-chloro-2,3-dihydro-1-benzofuran largely depends on its interactions within biological systems. It is hypothesized that the compound may act on specific receptors or enzymes due to its structural similarity to other biologically active compounds.
Research indicates that derivatives of benzofurans exhibit various pharmacological activities, including anti-inflammatory and anticancer properties. The precise mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis .
Relevant data from spectroscopic analyses confirm these properties, showcasing distinct peaks corresponding to functional groups present in the molecule .
5-Bromo-6-chloro-2,3-dihydro-1-benzofuran has potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. It is being explored for:
Research continues to explore its efficacy and safety profiles in clinical settings, aiming to establish its utility as a therapeutic agent .
The synthesis of halogenated benzofurans via diazonium chemistry exploits the precise positional control offered by aniline precursors. For 5-bromo-6-chloro substitution, 5-bromo-2-aminobenzoic acid derivatives serve as optimal starting materials. The sequence initiates with diazotization using sodium nitrite in aqueous hydrochloric acid at 0–5°C, generating the transient diazonium salt in situ. Subsequent Sandmeyer-type chlorination employs cuprous chloride (CuCl) to displace the diazonium group, yielding the 5-bromo-2-chlorobenzoic acid intermediate [1]. This intermediate undergoes ester hydrolysis under basic conditions (aqueous sodium hydroxide, 60–80°C) to furnish the free carboxylic acid, which serves as a precursor for dihydrobenzofuran construction via cyclization.
A critical advantage of this route is its exceptional regiochemical fidelity. The ortho-relationship between the amino group and carboxylic acid in the starting material ensures halogen introduction occurs exclusively at the C2 position relative to the acid functionality. This geometric constraint minimizes isomer formation, with reported yields exceeding 75% for the chlorination step and purity >98% by HPLC [1]. Limitations include the requirement for cryogenic conditions during diazotization and the handling of potentially unstable diazonium intermediates.
Table 1: Diazonium Chlorination-Hydrolysis Route to Halogenated Benzoic Acid Intermediates
Starting Material | Diazotization Agent | Chlorination Agent | Reaction Temp (°C) | Yield (%) |
---|---|---|---|---|
5-Bromo-2-aminobenzoic acid | NaNO₂/HCl | CuCl | 0-5 (Diaz); 25 (Cl) | 78 |
5-Bromo-2-amino methyl benzoate | NaNO₂/H₂SO₄ | CuCl/ HCl | 0-5 (Diaz); 60 (Cl) | 82 |
Construction of the 2,3-dihydrobenzofuran core bearing 5-bromo-6-chloro substituents relies heavily on transition metal-catalyzed intramolecular C–O bond formation. Two predominant catalytic systems have demonstrated efficacy:
Iron/Copper Tandem Catalysis: This method activates aryl rings via regioselective halogenation followed by cyclization. Substrates such as 2-(2-bromo-4-chloro-5-hydroxyphenyl)ethanol undergo initial iron(III) triflimide-catalyzed iodination using N-iodosuccinimide (NIS) and ionic liquid [BMIM]NTf₂ (2.5-7.5 mol%) at 40°C. This step installs iodine ortho to the hydroxyl group with >20:1 regioselectivity. Subsequent copper(I)-catalyzed Ullmann-type cyclization (CuI, 10 mol%; N,N'-dimethylethylenediamine (DMEDA), 20 mol%; 150°C) forms the dihydrobenzofuran ring. This one-pot process achieves yields of 56-72% for electron-neutral and electron-rich systems, though sterically hindered substrates require higher temperatures [8].
Palladium-Catalyzed Tandem Cyclization/Coupling: Brominated keto-alcohol precursors like 5-bromo-6-chloro-2-(2-hydroxyethyl)cyclohexan-1-one undergo palladium nanoparticle-catalyzed cyclization. Using Pd(PPh₃)₄ (5 mol%) and triphenylphosphine as ligands in toluene at 110°C, this method simultaneously constructs the dihydrobenzofuran ring and introduces substituents via Suzuki coupling when performed in the presence of arylboronic acids. Yields range from 65-85% with excellent functional group tolerance [9].
Table 2: Catalytic Systems for Dihydrobenzofuran Cyclization
Catalytic System | Catalyst/Ligand | Key Intermediate | Temp (°C) | Yield Range (%) | Substrate Scope Notes |
---|---|---|---|---|---|
Fe(III)/Cu(I) Tandem | FeCl₃/[BMIM]NTf₂; CuI/DMEDA | 2-(2-Halo-4-substituted-5-hydroxyphenyl)ethanol | 40 (Iod); 150 (Cycl) | 56-72 | Sensitive to strong EWGs |
Pd(0) Tandem Cyclization | Pd(PPh₃)₄/PPh₃ | 2-(2-Haloaryl)ethanol or β-keto alcohols | 110 | 65-85 | Tolerates esters, nitriles, alkyl chains |
Achieving the precise 5-bromo-6-chloro substitution pattern demands orthogonal halogen control. Key strategies include:
Regioselectivity is governed by the electronic bias of the furan oxygen (strong +M effect) and the steric/electronic influence of existing substituents. Computational studies suggest the C5 position is inherently more electron-rich than C7, favoring electrophilic attack at C5 when C6 is halogenated.
While asymmetric routes to the specific 5-bromo-6-chloro derivative remain less documented, strategies for chiral 3-substituted-2,3-dihydrobenzofurans provide adaptable templates:
Table 3: Asymmetric Synthesis Strategies for Chiral 3-Substituted Dihydrobenzofurans
Strategy | Chiral Control Element | Key Reagent/Catalyst | ee/dr | Limitations/Notes |
---|---|---|---|---|
Chiral Auxiliary Alkylation | Evans oxazolidinone | n-BuLi, RX; Auxiliary removal | dr 94:6, ee >90% after cleavage | Requires stoichiometric auxiliary |
Asymmetric Hydrogenation | Ru-(S)-BINAP type complex | H₂ (50-100 bar), Ru catalyst, MeOH | 88-97% ee | High pressure required |
Enzymatic Resolution | Lipase (e.g., PCL) | Vinyl acetate, organic solvent | >97.5% ee (S) | Theoretical max yield 50% for single enantiomer |
The absolute configuration of the active (S)-enantiomer of a related 3-(arylaminomethyl) dihydrobenzofuran was unequivocally assigned using single-crystal X-ray diffraction with Cu Kα radiation (Flack parameter = 0.07(19), confirming the spatial arrangement essential for biological activity [9]. Future directions include developing catalytic asymmetric cyclization methods using chiral copper or palladium complexes for direct enantioselective ring formation.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9